Tagitinin F
Overview
Description
Mechanism of Action
Target of Action
Tagitinin F, a sesquiterpene lactone, primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a fundamental role in the inflammatory response to several etiologic factors .
Mode of Action
This compound exhibits potent anti-inflammatory properties and inhibits nuclear factor-kappa B (NF-κB) . It inhibits lipopolysaccharide-induced myeloperoxidase activity in human neutrophils . Myeloperoxidase is an enzyme in neutrophils involved in the body’s defense against microorganisms.
Biochemical Pathways
It is known that this compound decreases the secretion of inflammatory products . This suggests that it may affect the pathways involved in inflammation and immune response.
Pharmacokinetics
It is known that this compound can be obtained from a widespread plant, tithonia diversifolia .
Result of Action
This compound decreases the secretion of inflammatory products without inducing apoptosis in neutrophils . This suggests that it has a specific anti-inflammatory effect on neutrophils, reducing their activity without causing cell death .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the compound is obtained from a plant, and its availability may depend on the growth conditions of the plant . Additionally, the effect of this compound on neutrophils may vary depending on the presence of other substances, such as lipopolysaccharide .
Biochemical Analysis
Biochemical Properties
Tagitinin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the nuclear factor-kappa B (NF-κB) pathway . This compound inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor-alpha . Additionally, this compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species in neutrophils .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In human neutrophils, this compound reduces the secretion of inflammatory products without inducing apoptosis . This anti-inflammatory action is crucial in modulating the immune response and preventing excessive inflammation. Furthermore, this compound influences cell signaling pathways by inhibiting the NF-κB pathway, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s anti-tumoral properties, as it can inhibit the proliferation of cancer cells and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting their activity and altering cellular processes. One of the primary targets of this compound is the NF-κB pathway . By inhibiting the activation of NF-κB, this compound prevents the transcription of pro-inflammatory genes and reduces the production of cytokines . Additionally, this compound can inhibit the activity of myeloperoxidase, reducing the production of reactive oxygen species and preventing oxidative damage . These molecular interactions contribute to the compound’s anti-inflammatory and anti-tumoral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of the NF-κB pathway and prolonged anti-inflammatory effects . The degradation of this compound over time can lead to a reduction in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and anti-tumoral effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its conversion to other sesquiterpene lactones through enzymatic reactions . These metabolic transformations can influence the compound’s pharmacological properties and contribute to its overall efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular processes and influencing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . These interactions can influence the localization and accumulation of this compound, affecting its overall pharmacological properties. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. For example, the localization of this compound to the nucleus can enhance its ability to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This process involves exposing Tagitinin C to ultraviolet light, which induces a cyclization reaction, converting it into this compound. The reaction is highly efficient, achieving a 100% yield in less than 15 minutes under optimal conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction of Tagitinin C from Tithonia diversifolia, followed by its photocyclization. The leaves of Tithonia diversifolia are washed with organic solvents to obtain an extract enriched with sesquiterpene lactones, including Tagitinin C. This extract is then subjected to ultraviolet irradiation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Tagitinin F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Tagitinin F has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential pharmacological activities.
Biology: Studies have shown that this compound exhibits significant anti-inflammatory and anti-tumoral activities, making it a valuable compound for biological research.
Medicine: Due to its potent pharmacological properties, this compound is being investigated for its potential use in the treatment of various inflammatory and cancerous conditions.
Industry: this compound is used in the development of new drugs and therapeutic agents, as well as in the production of natural product-based pharmaceuticals
Comparison with Similar Compounds
Tagitinin A: Another sesquiterpene lactone with anti-inflammatory properties.
Tagitinin C: The precursor to Tagitinin F, also exhibiting anti-inflammatory and anti-tumoral activities.
1β,2α-Epoxytagitinin C: A derivative of Tagitinin C with Notch signaling inhibition properties
Properties
IUPAC Name |
[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/b11-8-/t13-,14-,15+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPOHKZSDZNBE-QDHYIOMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C=C[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318122 | |
Record name | Tagitinin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59979-57-6 | |
Record name | Tagitinin F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59979-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tagitinin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tagitinin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Tagitinin F?
A: Research suggests that this compound exhibits promising anti-inflammatory, anti-nociceptive, and anti-tumor activities. [, ] While its exact mechanism of action remains under investigation, studies indicate potential interactions with matrix metalloproteinases, which play a role in inflammation and tumor progression. [] Further research is exploring its interaction with specific molecular targets involved in these processes.
Q2: What is the structure of this compound and how does it relate to its activity?
A: this compound is a sesquiterpene lactone, a class of compounds known for their biological activities. [] While specific structural details like spectroscopic data are not provided in the provided abstracts, we know it is structurally related to Tagitinin C, differing by a photocyclization reaction. [] This structural change significantly impacts its activity. For instance, this compound demonstrates higher anti-tumor activity compared to Tagitinin C. [] This highlights the importance of the specific structural features of this compound for its biological effects.
Q3: How is this compound obtained and what are the advantages of its extraction method?
A: this compound can be obtained through photocyclization of Tagitinin C, a compound readily available from Tithonia diversifolia, a widespread plant. [] This method offers a fast and efficient way to synthesize this compound with 100% yield, significantly improving upon traditional extraction methods. [] This efficient synthesis is crucial for obtaining sufficient quantities for further research and potential therapeutic applications.
Q4: What is the leishmanicidal activity of this compound?
A: In vitro studies have demonstrated that this compound exhibits potent leishmanicidal activity against both promastigote and amastigote forms of Leishmania braziliensis. [] It effectively reduces the internalization of parasites in macrophages, highlighting its potential as a therapeutic agent for leishmaniasis. [] Further research is needed to explore its efficacy in vivo and determine its potential for development into an anti-leishmanial drug.
Q5: What computational studies have been conducted on this compound and what insights have they provided?
A: Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets involved in diabetes, including LMW-PTP, SUR-1, DPP-4, and SGLT2. [] These studies have provided insights into the potential mechanisms by which this compound might exert its anti-diabetic effects. [] Further computational studies, such as molecular dynamics simulations, could provide a more detailed understanding of the binding kinetics and dynamics of this compound with its targets.
Q6: What is known about the pharmacokinetic properties of this compound?
A: While specific pharmacokinetic data is limited in the provided abstracts, research suggests that this compound possesses favorable ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties compared to other compounds isolated from Tithonia diversifolia. [] This indicates its potential for good bioavailability and a favorable safety profile. Further pharmacokinetic studies are necessary to fully characterize its absorption, distribution, metabolism, and excretion in vivo.
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